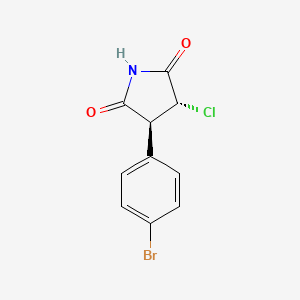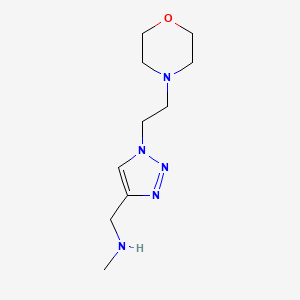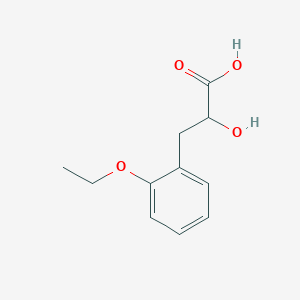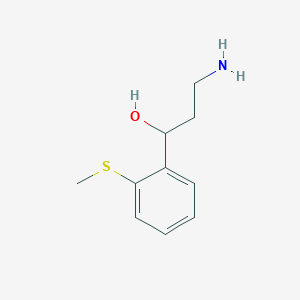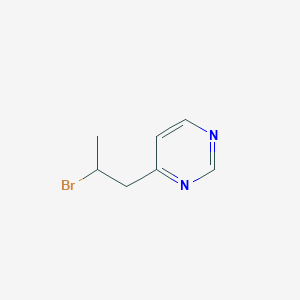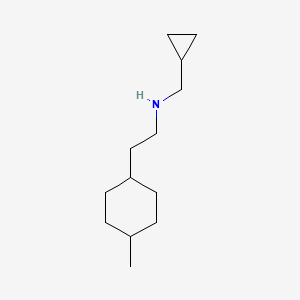
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a propyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone can be synthesized through a one-pot cyclopropanation method. This involves the reaction of a phenyl methanone derivative with a cyclopropylating agent under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are optimized for large-scale production, ensuring consistency and cost-effectiveness. The compound is often synthesized in specialized reactors that allow for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, cyclopropyl ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, modulating their activity. The hydroxy and propyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclopropyl(2-hydroxy-4-propylphenyl)methanone
- Cyclopropyl(2-hydroxy-3-propylphenyl)methanone
Comparison: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is unique due to the specific positioning of the hydroxy and propyl groups on the phenyl ring. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the cyclopropyl group also imparts unique steric and electronic properties that influence its interactions in various chemical and biological systems.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
cyclopropyl-(2-hydroxy-5-propylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-2-3-9-4-7-12(14)11(8-9)13(15)10-5-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
UNVDWZTWULDFTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



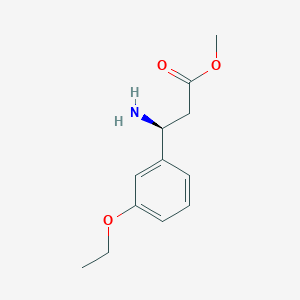
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
